![molecular formula C20H24FN3O2 B12319040 7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxifloxacin Decarboxy Analog is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an impurity standard in pharmaceutical research and development. It is characterized by the removal of the carboxyl group from the parent Moxifloxacin molecule, resulting in a unique structure with distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Decarboxy Analog involves several steps, starting from the parent compound, Moxifloxacin. The key step is the decarboxylation reaction, where the carboxyl group is removed. This can be achieved through various chemical reactions, including thermal decarboxylation or the use of decarboxylating agents. The reaction conditions typically involve elevated temperatures and specific catalysts to facilitate the decarboxylation process .
Industrial Production Methods
Industrial production of Moxifloxacin Decarboxy Analog follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired analog from other impurities .
化学反応の分析
Types of Reactions
Moxifloxacin Decarboxy Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the analog.
Substitution: The analog can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the analog .
科学的研究の応用
Moxifloxacin Decarboxy Analog has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Utilized in the quality control of Moxifloxacin production and in the development of new pharmaceutical compounds .
作用機序
The mechanism of action of Moxifloxacin Decarboxy Analog is related to its structural similarity to Moxifloxacin. It interacts with bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV, inhibiting their function and thereby preventing bacterial DNA replication and transcription. This leads to the bactericidal effect observed with fluoroquinolone antibiotics .
類似化合物との比較
Similar Compounds
Moxifloxacin: The parent compound, used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity .
Uniqueness
Moxifloxacin Decarboxy Analog is unique due to the absence of the carboxyl group, which alters its chemical properties and interactions. This makes it valuable as a reference standard and in studies of impurity profiles in pharmaceutical formulations .
特性
分子式 |
C20H24FN3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3 |
InChIキー |
OULQTEYVKYNDBD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


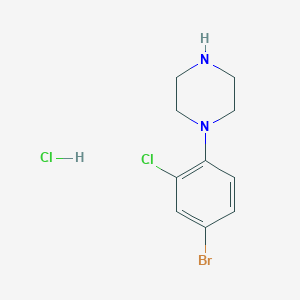

![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
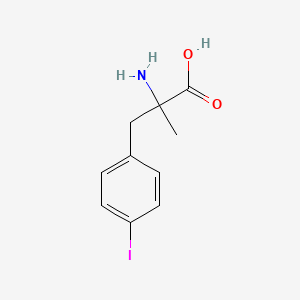
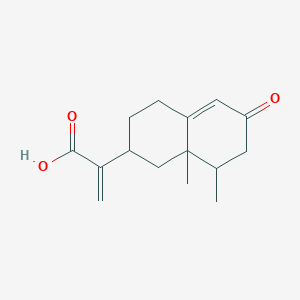
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
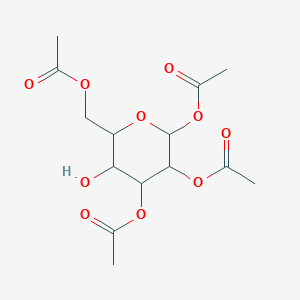

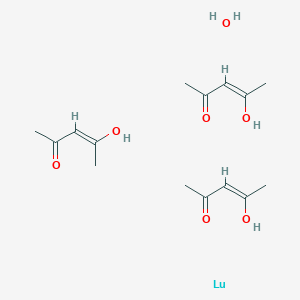
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
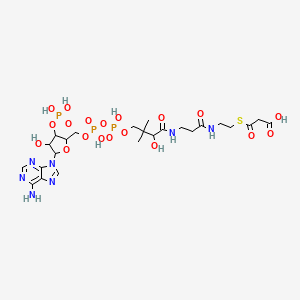
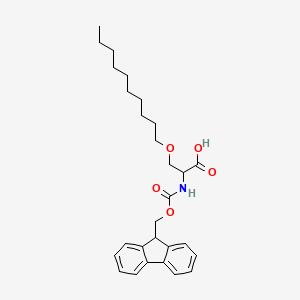
![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)

